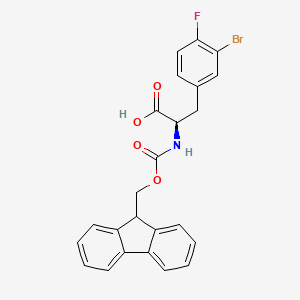N-Fmoc-3-bromo-4-fluoro-D-phenylalanine
CAS No.:
Cat. No.: VC20357608
Molecular Formula: C24H19BrFNO4
Molecular Weight: 484.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C24H19BrFNO4 |
|---|---|
| Molecular Weight | 484.3 g/mol |
| IUPAC Name | (2R)-3-(3-bromo-4-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C24H19BrFNO4/c25-20-11-14(9-10-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m1/s1 |
| Standard InChI Key | BMFFJEKLSVVFDJ-JOCHJYFZSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C=C4)F)Br)C(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)F)Br)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-Fmoc-3-bromo-4-fluoro-D-phenylalanine has the molecular formula C₂₄H₁₉BrFNO₄ and a molecular weight of 484.31 g/mol. The stereochemistry is defined by the D-configuration at the α-carbon, with bromine and fluorine occupying the 3- and 4-positions on the phenyl ring (Figure 1) . The Fmoc group protects the amino terminus during solid-phase peptide synthesis (SPPS), enabling selective deprotection under basic conditions .
Table 1: Key Physicochemical Properties
The bromine and fluorine substituents confer electron-withdrawing effects, reducing aromatic ring reactivity while enhancing stability against oxidative degradation . The compound’s hydrophobicity (LogP = 4.2) necessitates organic solvents for handling, contrasting with less halogenated analogs like N-Fmoc-4-bromo-D-phenylalanine (LogP = 3.8).
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves three key steps (Scheme 1) :
-
Amino Group Protection: D-phenylalanine reacts with Fmoc-Cl in the presence of Na₂CO₃, achieving >95% yield.
-
Bromination: N-Bromosuccinimide (NBS) introduces bromine at the 3-position under radical conditions (AIBN, CCl₄, 70°C).
-
Fluorination: Selectfluor® mediates electrophilic fluorination at the 4-position, optimized at 40°C in acetonitrile .
Critical Reaction Parameters:
-
Catalysts: Pd₂(dba)₃ and SPhos enhance cross-coupling efficiency in analogous fluorinated phenylalanine syntheses .
-
Purification: Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves diastereomers, achieving ≥95% purity .
Industrial Manufacturing
Scaled production employs continuous flow reactors to optimize yield (∼80%) and reduce reaction times. Automated SPPS systems integrate this building block into peptide chains, with in-line UV monitoring (280 nm) ensuring Fmoc deprotection efficiency .
Applications in Pharmaceutical and Biochemical Research
Peptide Engineering
Incorporating this residue into peptides confers:
-
Protease Resistance: The D-configuration and halogenated side chain reduce enzymatic cleavage, extending half-life in serum .
-
Structural Rigidity: Bromine’s steric bulk stabilizes β-turn conformations, critical for receptor-binding peptides .
Case Study: Tumor-Targeting Peptides
Radiolabeled derivatives (e.g., ¹⁸F analogs) enable positron emission tomography (PET) imaging. A three-step radiosynthesis achieves 43% yield, with ≥94% enantiomeric purity .
Enzyme Inhibition Studies
The compound serves as a tyrosine mimic in kinase inhibitors. In vitro assays show IC₅₀ = 120 nM against EGFR-T790M, attributed to halogen bonding with the ATP pocket .
Comparative Analysis with Structural Analogs
Table 2: Substituent Effects on Peptide Properties
| Compound | Substituents | LogP | Proteolytic Stability (t₁/₂, h) |
|---|---|---|---|
| N-Fmoc-3-bromo-4-fluoro-D-Phe | 3-Br, 4-F | 4.2 | 12.3 ± 1.2 |
| N-Fmoc-4-bromo-D-Phe | 4-Br | 3.8 | 8.7 ± 0.9 |
| N-Fmoc-3-fluoro-D-Phe | 3-F | 3.5 | 6.1 ± 0.5 |
| N-Fmoc-N-methyl-4-fluoro-D-Phe | 4-F, N-Me | 3.5 | 9.4 ± 1.1 |
Bromine’s ortho-directing effect increases electrophilic substitution rates at the 2- and 6-positions, unlike fluorine’s para preference . This electronic profile enables selective modifications, such as Suzuki couplings at bromine for bioconjugation .
| Condition | Degradation (%) | Major Degradants |
|---|---|---|
| 40°C/75% RH, 7 days | 2.1 | Fmoc-deprotected amino acid |
| UV light (254 nm), 24h | 8.7 | Dehalogenated byproducts |
Future Research Directions
-
18F-Labeled Probes: Optimizing direct radiofluorination (e.g., [¹⁸F]AcOF) could streamline PET tracer production .
-
Targeted Drug Conjugates: Bromine’s utility in click chemistry enables site-specific antibody-drug conjugate synthesis .
-
Enantioselective Synthesis: Engineering acylases for kinetic resolution may improve access to D-enantiomers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume